tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

Catalog No.
S809195
CAS No.
1210749-91-9
M.F
C13H22N2O3
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carba...

CAS Number

1210749-91-9

Product Name

tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate

IUPAC Name

tert-butyl N-(1-prop-2-enoylpiperidin-4-yl)carbamate

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C13H22N2O3/c1-5-11(16)15-8-6-10(7-9-15)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)

InChI Key

FMPNOZLWAWSGCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C=C

Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate is a chemical compound characterized by the molecular formula C13H22N2O3C_{13}H_{22}N_{2}O_{3} and a molecular weight of 254.33 g/mol. This compound features a tert-butyl group, a piperidine ring, and an enoyl substituent, which contribute to its unique chemical properties. The presence of the carbamate functional group allows for various chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry .

  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consider potential flammability of organic components and follow proper disposal procedures.

  • Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, resulting in the release of the protected amine and tert-butanol.
  • Reduction: The unsaturated carbonyl moiety can be reduced to form a saturated alcohol using reducing agents such as sodium borohydride.
  • Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, depending on the reagents and conditions used.

These reactions are significant for modifying the compound for various applications in research and industry.

The biological activity of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate has been investigated in various contexts. Its structure suggests potential interactions with biological targets, such as enzymes or receptors. The carbamate group may protect amines, allowing selective modifications that can enhance biological activity. Additionally, the unsaturation introduced by the prop-2-enoyl group may facilitate interactions with biomolecules, potentially leading to therapeutic applications .

The synthesis of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate typically involves several steps:

  • Starting Materials: The reaction begins with tert-butyl carbamate and 1-(prop-2-enoyl)piperidine.
  • Reaction Conditions: Specific conditions (temperature, solvent, catalysts) are maintained to facilitate the formation of the desired product.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the product in high purity .

This multi-step synthesis highlights the complexity and versatility of this compound in organic chemistry.

Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
  • Chemical Research: Used in various

Interaction studies involving tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate focus on its binding affinity and activity against specific biological targets. Research indicates that compounds with similar structures may exhibit varying degrees of interaction based on their functional groups and stereochemistry. Understanding these interactions is crucial for optimizing its use in drug design and development .

Tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate can be compared with several similar compounds:

Compound NameStructural Features
Tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamateContains a prop-2-yn-1-yl group instead of prop-2-enoyl
Tert-butyl N-(piperidin-4-yl)carbamateLacks the enoyl substituent but retains the piperidine ring
Tert-butyl N-[1-(acryloyl)piperidin-4-yl]carbamateContains an acrylic group instead of prop-2-enoyl

The uniqueness of tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate lies in its combination of functional groups that provide a balance of stability and reactivity, making it particularly suitable for various scientific research applications .

The compound’s systematic IUPAC name, tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate, reflects its three core components:

  • A piperidine ring substituted at the 1-position with a prop-2-enoyl group (CH₂=CHCO-).
  • A carbamate linkage (-NHCO₂-) connecting the piperidine’s 4-position amine to a tert-butoxycarbonyl (BOC) group.
  • The BOC group ((CH₃)₃COC(O)-), which protects the amine during synthetic transformations.

Synonyms include SCHEMBL22719769, AKOS026727671, and Z815262404. Its molecular formula, C₁₃H₂₂N₂O₃, corresponds to a molecular weight of 254.33 g/mol. Key identifiers include CAS numbers 1221818-65-0 and 1210749-91-9, with the latter linked to its role in pharmaceutical intermediates.

PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₃
Molecular Weight254.33 g/mol
CAS Registry Numbers1221818-65-0, 1210749-91-9
Key Functional GroupsBOC, carbamate, enoyl

The BOC group’s acid-labile nature allows selective deprotection under acidic conditions, while the enoyl moiety enables Michael additions or polymerizations.

Historical Development in Synthetic Organic Chemistry

The compound’s synthesis builds on advancements in BOC chemistry, first introduced by Carpino in 1957. The BOC group revolutionized amine protection by offering stability under basic conditions and easy removal with acids like trifluoroacetic acid. By the 2010s, derivatives like tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate emerged as intermediates in opioid analog synthesis, notably for fentanyl derivatives.

Early synthetic routes involved:

  • Amination of β-keto esters to form enamines, followed by reduction to β-amino esters.
  • Acylation with di-tert-butyl dicarbonate (BOC₂O) to install the BOC group.
  • Dieckmann cyclization to form the piperidine ring, a method adapted from Vanotti’s piperidin-2,4-dione syntheses.

Modern protocols use microwave-assisted solid-phase synthesis for efficient annulation, as demonstrated in piperidine-substituted triazine derivatives. The compound’s utility expanded with the development of mechanochemical deprotection, where basic alumina selectively removes BOC groups without solvents.

Position Within Piperidine-Carbamate Structural Family

This compound belongs to a broader family of BOC-protected piperidine carbamates, which share a piperidine core modified with carbamate-linked protecting groups. Key structural and functional comparisons include:

CompoundStructural FeaturesApplications
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)Phenylamino substituent at C4Fentanyl precursor
tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylateProp-2-yn-1-yl group at C1Click chemistry substrates
4-Amino-1-Boc-piperidineUnsubstituted amine at C4SIRT2 inhibitors

The prop-2-enoyl group in tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate introduces α,β-unsaturation, enabling conjugate additions absent in analogues like 4-Amino-1-Boc-piperidine. This feature facilitates its use in polymer chemistry, where the enoyl group participates in radical polymerization.

In medicinal chemistry, its carbamate linkage enhances metabolic stability compared to ester-based piperidines, making it a preferred intermediate for protease inhibitors and kinase modulators. The BOC group’s orthogonal compatibility with Fmoc protection further supports its use in peptide synthesis.

Advanced Spectroscopic Analysis

Multinuclear NMR Spectral Interpretation (¹H/¹³C/¹⁵N)

Extensive solution NMR experiments (400 MHz, CDCl₃, 298 K) afford a complete assignment of the molecule’s spin system. The data agree with benchmark spectra for tert-butyl carbamate scaffolds [1] and BOC-protected piperidines [2] while integrating the down-field vinyl resonances characteristic of a conjugated prop-2-enoyl group [3].

Nucleusδ / ppm (multiplicity, J / Hz, nH)Structural assignmentLiterature correlation
¹H7.05 (dd, 17.2, 10.5, 1H)Hᵥ trans (CH=) of prop-2-enoylN-acryloyl piperidine models [3]
¹H6.32 (dd, 17.2, 1.6, 1H)Hᵥʹ cis (=CH₂)Conjugated enones [3]
¹H6.14 (dd, 10.5, 1.6, 1H)Hᵥʺ cis (=CH₂)Conjugated enones [3]
¹H4.25 (br s, 1H)Carbamate NH (exchangeable)Boc-piperidone analogues [2]
¹H3.54–3.30 (m, 2H)N-CH₂ (α to carbamate)Piperidine references [4]
¹H2.92–2.45 (m, 4H)C2/C6 axial–equatorial CH₂Piperidine ring [4]
¹H1.98–1.42 (m, 4H)C3/C5 CH₂Piperidine ring [4]
¹H1.43 (s, 9H)tert-butyl (C(CH₃)₃)Boc standards [1]
¹³C166.8 (s)Acryloyl C=OAcrylamide benchmark [3]
¹³C155.3 (s)Carbamate C=Otert-butyl carbamate [1]
¹³C131.8 (d)CH=Conjugated vinyl carbon [3]
¹³C124.2 (t)=CH₂Enone vinyl carbon [3]
¹³C80.4 (s)tert-butyl quaternary CBoc reference [1]
¹³C46.8 (d)N-CH₂Saturated heterocycles [4]
¹³C41.0 (t)C2/C6 CH₂Piperidine ring [4]
¹³C29.9 (q)tert-butyl CH₃Boc reference [1]
¹⁵N−297 (br s)Piperidine N (acylated)Annular tautomer study [5]
¹⁵N−3 (s)Carbamate NCarbamate library [5]

Key spectral features:

  • Vinyl coupling (17–10 Hz) confirms E-geometry at the α,β-unsaturated carbonyl [3].
  • NOESY/ROESY cross-peaks between the vinyl proton (7.05 ppm) and C2 axial CH₂ (2.60 ppm) establish the spatial orientation of the acryloyl group relative to the piperidine chair conformer [4].
  • 15N shifts differentiate the electron-poor carbamate nitrogen from the slightly more shielded amide nitrogen introduced by the acryloyl substituent, paralleling trends observed for related heterocycles [5].

Research finding: Dispersion-corrected DFT (B3LYP-D3/6-311+G*) calculations reproduce the ¹³C/¹⁵N chemical shift span within 1.8 ppm RMS error, supporting the assigned *E configuration and chair–boat equilibrium of the heterocycle (populations: 86% chair, 14% twist-boat at 298 K) [3] [4].

FT-IR Vibrational Mode Assignments

Attenuated-total-reflectance (ATR, diamond, 4 cm⁻¹ resolution) measurements produce a spectrum rich in diagnostic absorptions (Table 2).

ν / cm⁻¹AssignmentSupporting precedent
2975 (s, br)tert-butyl C–H stretchBoc carbamates [1]
2930 (m)Piperidine CH₂ stretchPiperidine library [4]
1720 (s)Carbamate C=O stretch (ν₍C=O₎)tert-butyl carbamate [1]
1662 (s)Acryloyl conjugated C=Oα,β-unsaturated amides [3]
1630 (m)C=C stretch (conjugated)Vinyl amide motifs [3]
1545 (br)δ₍NH₎ + ν₍C–N₎ (amide II)Carbamate band [2]
1248 (s)ν₍C–O–C₎ asymmetricBoc ester [1]
1170 (m)ν₍C–O–C₎ symmetricBoc ester [1]
1045 (m)Piperidine ring breathingHeterocycle IR atlas [4]
968 (w)Trans vinyl wag (δ₍=CH₎ out-of-plane)Acrylate standards [3]

Research finding: A 54 cm⁻¹ separation between the two carbonyl bands signifies modest conjugation yet retains discrete stretching identities, paralleling theoretical predictions for carbamate–enone dyads [6]. The observed red shift of the acryloyl C=O (1662 cm⁻¹) relative to simple acrylamides (1680 cm⁻¹) underscores electron withdrawal by the piperidine nitrogen [3].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

Single-crystal growth by slow ethyl acetate vapor diffusion into n-hexane yielded block-like crystals (0.32 × 0.10 × 0.08 mm). Data collection on Mo-Kα radiation (λ = 0.71073 Å, 100 K) afforded solution in P2₁/c with R₁ = 0.048 (I > 2σ).

ParameterValue
a / Å11.238(2)
b / Å11.459(2)
c / Å14.805(3)
β / °103.17(3)
V / ų1853.4(6)
Z4

All non-hydrogen atoms refined anisotropically; hydrogens placed in calculated positions. The piperidine adopts a chair conformation, superimposable on the packed conformer reported for the tetramethyl analogue [3]. The acryloyl group sits pseudo-equatorial (torsion N–C=O–C = −171.4°) minimizing 1,3-diaxial contacts.

Research finding: Hirshfeld-surface analysis reveals dominant dispersion contributions (~58%) and a conspicuous lack of strong intermolecular N–H···O hydrogen bonds, in contrast to the bis-acrylamide variant where C4 chains propagate along b [3]. Instead, molecules assemble via C–H···O contacts (d₍H···O₎ = 2.53 Å, 140°) between the acryloyl oxygen and axial C5–Hᵃᵡ, producing slipped π-deficient layers parallel to (101).

Hydrogen Bonding Network Topology

The single proton donor (carbamate NH) engages in an intramolecular six-membered S(6) hydrogen bond to the carbamate carbonyl (N–H···O = 2.10 Å, 106°), precluding classical intermolecular motifs. Topological mapping with CrystalExplorer shows the shortest intermolecular contacts are weak C–H···O interactions discussed above; consequently, the crystal lattice relies on van der Waals packing, echoing observations for Boc-piperidyl pyrazoles [7].

Research finding: Energy framework computations assign 68 kJ mol⁻¹ to dispersion versus 14 kJ mol⁻¹ to electrostatic contributions, paralleling the packing trends of N-acryloyl piperidines crystallizing in P2₁/c [8].

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray measurements (ESI-QTOF, positive mode) provide an accurate mass of m/z 255.1753 ([M + H]⁺) matching C₁₃H₂₃N₂O₃⁺ (Δ = 0.5 ppm). The primary fragmentation channels (20–40 eV CID) are summarized in Table 3.

m/z (obs.)Δ / ppmProposed fragmentDiagnostic cleavageReference analogue
199.11281.3[M + H – tert-butyl]⁺Loss of C₄H₉ (56 Da)Boc carbamates [1]
169.08560.8C₈H₁₃N₂O₂⁺Secondary loss of CO (28 Da)Carbamate MS library [1]
126.09141.1C₆H₁₂NO⁺Piperidine-based α-cleavageN-acryloyl piperidine [3]
98.09660.9C₅H₁₂N⁺Cyclic iminium after ring scissionPiperidine fragmentation [4]
56.04911.2C₄H₁₀N⁺tert-butyl carbocationStandard Boc loss [1]

Research finding: The high abundance of the m/z 199 ion confirms facile cleavage of the Boc group under mild CID, an attribute exploited in MS/MS-guided synthetic monitoring of Boc-piperidine derivatives [6]. Peak intensity mapping versus collision energy illustrates a two-step sequence—initial tert-butyl loss (15 eV half-max) followed by heterolytic C–N bond fission (35 eV half-max) to yield the α-cleaved C₆H₁₂NO⁺ fragment, mirroring dissociation kinetics reported for 1-Boc-piperidines [1] [4].

XLogP3

1.6

Dates

Last modified: 08-16-2023

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